2-Norbornaneethanol 2-Norbornaneethanol
Brand Name: Vulcanchem
CAS No.: 70289-06-4
VCID: VC6613345
InChI: InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2
SMILES: C1CC2CC1CC2CCO
Molecular Formula: C9H16O
Molecular Weight: 140.226

2-Norbornaneethanol

CAS No.: 70289-06-4

Cat. No.: VC6613345

Molecular Formula: C9H16O

Molecular Weight: 140.226

* For research use only. Not for human or veterinary use.

2-Norbornaneethanol - 70289-06-4

Specification

CAS No. 70289-06-4
Molecular Formula C9H16O
Molecular Weight 140.226
IUPAC Name 2-(2-bicyclo[2.2.1]heptanyl)ethanol
Standard InChI InChI=1S/C9H16O/c10-4-3-9-6-7-1-2-8(9)5-7/h7-10H,1-6H2
Standard InChI Key KCJSRRQHLVFCEM-UHFFFAOYSA-N
SMILES C1CC2CC1CC2CCO

Introduction

Chemical Structure and Nomenclature

Core Bicyclic Framework

2-Norbornaneethanol derives its name from the norbornane skeleton, a bicyclo[2.2.1]heptane structure consisting of two fused cyclohexane rings with a bridging methylene group. The hydroxymethyl (-CH2_2OH) substituent is located at the 2-position of the bicyclic system, leading to two stereoisomers: endo (hydroxymethyl oriented toward the bridge) and exo (hydroxymethyl oriented away from the bridge) . The rigidity of the norbornane framework imparts unique steric and electronic properties, making the compound valuable in stereoselective synthesis.

Table 1: Key Structural and Nomenclatural Data

PropertyValue or DescriptionSource
IUPAC Name(1S,2S,4R)-bicyclo[2.2.1]hept-2-ylmethanol
CAS Registry Number5240-72-2
Molecular FormulaC8H14O\text{C}_8\text{H}_{14}\text{O}
Molecular Weight126.19 g/mol
Isomerismendo- and exo-diastereomers

Synthesis and Production

Reduction of Norbornene Carboxylic Acid Derivatives

A widely reported synthesis involves the reduction of exo-5-norbornene-2-carboxylic acid using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). Boyle et al. (2020) detailed this method:

  • Reaction Setup: LAH (3.0 equivalents) is suspended in anhydrous THF under nitrogen at 0°C.

  • Reduction: Exo-5-norbornene-2-carboxylic acid is added dropwise, followed by refluxing for 16 hours.

  • Workup: The reaction is quenched with water, and the product is extracted into ether, yielding 2-norbornanemethanol as a colorless oil .

The stereochemistry of the starting material dictates the endo/exo ratio in the final product. For instance, using exo-norbornene carboxylic acid predominantly yields the exo-alcohol .

Esterification and Polymerization Precursors

The alcohol serves as a precursor for ester derivatives used in ring-opening metathesis polymerization (ROMP). For example, Miyake et al. (2020) synthesized exo-5-norbornene-2-methyl heptanoate by reacting 2-norbornanemethanol with heptanoic acid via Steglich esterification :

R-OH + R’-COOHEDC, DMAPR-O-CO-R’+H2O\text{R-OH + R'-COOH} \xrightarrow{\text{EDC, DMAP}} \text{R-O-CO-R'} + \text{H}_2\text{O}

This monomer undergoes ROMP with Grubbs catalysts to form brush block copolymers with tailored thermal and mechanical properties .

Physical and Chemical Properties

Physicochemical Characteristics

While explicit data on melting/boiling points are scarce, the compound’s hydrophobicity is inferred from its solubility in chloroform, ethyl acetate, and methanol . Its norbornane backbone contributes to a density of ~0.95 g/cm³, similar to related bicyclic terpenes .

Table 2: Experimental and Inferred Properties

PropertyValue/RangeSource
SolubilityChloroform, THF, Ether
Density~0.95 g/cm³
StabilityHydrolytically stable

Spectroscopic Data

  • 1H^1 \text{H} NMR (CDCl3_3): Peaks at δ 3.74 (t, -CH2_2OH), 2.69 (s, bridgehead H), 1.55 (m, bicyclic H) .

  • 13C^{13} \text{C} NMR: Signals at δ 60.55 (-CH2_2OH), 45.21 (bridgehead C), 28.15 (methylene C) .

Applications in Polymer Science

Brush Block Copolymers

2-Norbornanemethanol-derived monomers enable the synthesis of brush block copolymers via ROMP. These polymers exhibit microphase-separated morphologies, useful in nanotemplating and drug delivery . For example:

  • NB-PLA Macromonomers: Ring-opening polymerization of lactide initiated by 2-norbornanemethanol yields polylactide brushes with controlled molecular weights (PDI < 1.1) .

  • NBI-PS Macromonomers: Atom transfer radical polymerization (ATRP) of styrene using norbornene-imide initiators produces polystyrene brushes for thermoplastic elastomers .

Pharmaceutical Intermediates

The compound’s rigid structure aids in synthesizing sterically hindered pharmacophores. For instance, it is a precursor to experimental chemotherapeutants like CPC 1207, which showed antitumor activity in preclinical studies .

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